molecular formula C14H10Cl2O4 B2534556 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one CAS No. 2138809-91-1

2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one

Cat. No. B2534556
CAS RN: 2138809-91-1
M. Wt: 313.13
InChI Key: GWPDAUARWOSKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.

Mechanism of Action

Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have several biochemical and physiological effects. It can reduce inflammation and pain, decrease fever, and inhibit platelet aggregation. Diclofenac has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It is relatively inexpensive and readily available. However, it is important to note that 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one can have side effects, particularly at high doses. It is also important to use caution when interpreting results obtained from experiments using 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one, as its effects can vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one. One area of research is the development of new formulations of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one that can improve its efficacy and reduce its side effects. Another area of research is the investigation of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one's effects on other physiological processes, such as its potential role in cancer prevention or treatment. Additionally, there is a need for further research on the long-term effects of 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one use, particularly in high-risk populations such as the elderly or those with pre-existing medical conditions.

Synthesis Methods

Diclofenac can be synthesized by reacting 2,4-dichlorophenol with 2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to yield 2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is also known to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.

properties

IUPAC Name

2-(3,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O4/c15-11-4-2-9(6-12(11)16)20-7-14(19)10-3-1-8(17)5-13(10)18/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGOWTYFUMZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.